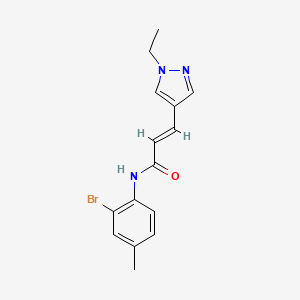
N-(2-bromo-4-methylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a brominated aromatic ring, a pyrazole moiety, and an ethyl group, making it a molecule of interest in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Amide Formation: The formation of the amide bond can be carried out by reacting the brominated aromatic compound with an appropriate amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Pyrazole Introduction: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism by which (E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE exerts its effects would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N~1~-(2-CHLORO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N~1~-(2-FLUORO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Propriétés
Formule moléculaire |
C15H16BrN3O |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
(E)-N-(2-bromo-4-methylphenyl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H16BrN3O/c1-3-19-10-12(9-17-19)5-7-15(20)18-14-6-4-11(2)8-13(14)16/h4-10H,3H2,1-2H3,(H,18,20)/b7-5+ |
Clé InChI |
CVKRSLOLMSQVGL-FNORWQNLSA-N |
SMILES isomérique |
CCN1C=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)C)Br |
SMILES canonique |
CCN1C=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)
![4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B10904789.png)
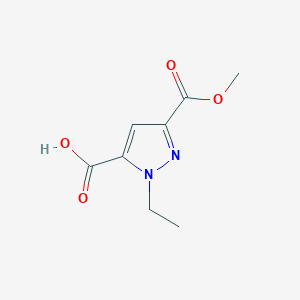
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904796.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide](/img/structure/B10904804.png)
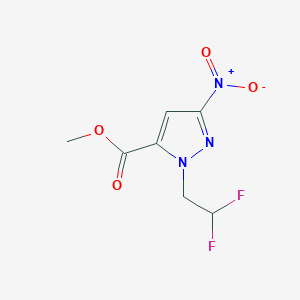
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)
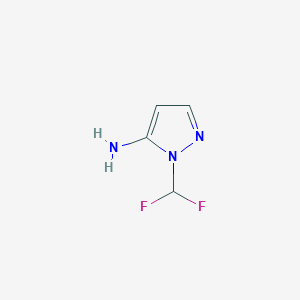
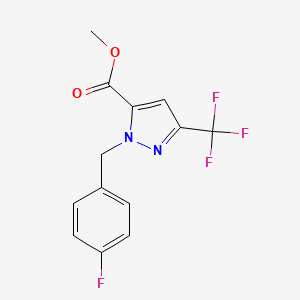
![N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B10904827.png)
![Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904839.png)
![Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904843.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10904848.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10904855.png)
